1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride
Description
1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride is a piperidine derivative featuring a hydroxyl group at the 4-position of the piperidine ring and a 3-nitropyridin-2-yl substituent.
Notably, the evidence primarily describes 1-(3-Nitropyridin-2-yl)piperidin-4-amine hydrochloride (CAS 848498-92-0), an analog with an amine group instead of a hydroxyl group at the 4-position . For the purpose of this comparison, both hydroxyl- and amine-substituted analogs will be analyzed.
Properties
IUPAC Name |
1-(3-nitropyridin-2-yl)piperidin-4-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3.ClH/c14-8-3-6-12(7-4-8)10-9(13(15)16)2-1-5-11-10;/h1-2,5,8,14H,3-4,6-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUAHJGZVQYWCKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=CC=N2)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20657393 | |
| Record name | 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1170160-07-2 | |
| Record name | 1-(3-Nitropyridin-2-yl)piperidin-4-ol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20657393 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride typically involves the reaction of 3-nitropyridine with piperidine-4-ol under specific conditions. One common method includes the use of halogenated amino pyridines as precursors . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine ring can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas with a palladium catalyst for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
Synthetic Applications
1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride serves as a versatile intermediate in organic synthesis. Its structure allows for various transformations that can lead to the development of novel compounds with enhanced biological activities.
Synthesis of Heterocycles
Nitropyridine derivatives, including this compound, are crucial in synthesizing complex heterocyclic compounds. The nitro group can undergo reduction or substitution reactions, facilitating the formation of diverse nitrogen-containing frameworks essential for drug development .
Ligand Development
The compound is utilized as a ligand in coordination chemistry, particularly in the formation of metal complexes. These complexes can act as catalysts in various organic reactions, enhancing reaction rates and selectivity .
The biological properties of this compound have been explored extensively, revealing its potential in several therapeutic areas.
Antimicrobial Activity
Research indicates that derivatives of nitropyridine exhibit antimicrobial properties against various pathogens. For instance, studies have shown that certain nitropyridine compounds can inhibit the growth of ESKAPE pathogens, which are notorious for their resistance to antibiotics . This highlights the potential of this compound in developing new antibacterial agents.
Anticancer Properties
The compound has also been investigated for its anticancer activity. In vitro studies demonstrate that it can induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent . The mechanism involves interaction with specific cellular targets, leading to programmed cell death.
Case Studies
Several case studies illustrate the applications and efficacy of this compound:
Mechanism of Action
The mechanism of action of 1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride and related compounds from the evidence:
Structural and Functional Differences
Substituent Effects: The hydroxyl group in 1-[3-Nitropyridin-2-yl]piperidine-4-ol enhances polarity and hydrogen-bonding capacity compared to the amine analog (CAS 848498-92-0), which may influence solubility and receptor binding .
Heterocyclic Variations :
- Piperazine derivatives (e.g., 3-Methyl-1-(3-nitropyridin-2-yl)piperazine hydrochloride) introduce additional nitrogen atoms, altering basicity and pharmacokinetic profiles .
- Pyrrolidine analogs (e.g., (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine) feature a five-membered ring, reducing steric hindrance compared to six-membered piperidines .
Pharmacological and Industrial Relevance
- Antimicrobial Potential: Piperidine derivatives with amide linkages (e.g., 1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one) demonstrate antimicrobial activity, suggesting that the nitro-pyridinyl substituent in the target compound may synergize with the hydroxyl group for similar applications .
- Safety Profiles : The amine analog (CAS 848498-92-0) carries warnings for acute toxicity (H302), skin irritation (H315), and eye damage (H319), whereas hydroxyl-substituted analogs may exhibit milder toxicity profiles due to reduced reactivity .
Biological Activity
Overview
1-[3-Nitropyridin-2-yl]piperidine-4-ol hydrochloride is a chemical compound with the molecular formula C10H14ClN3O3. This compound, derived from piperidine, has gained attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Synthesis and Properties
The synthesis of this compound typically involves the reaction of 3-nitropyridine with piperidine-4-ol. The process can be optimized for high yield and purity through methods such as recrystallization or chromatography. The hydrochloride form enhances its solubility and stability, making it suitable for biological studies.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of this compound, particularly against pathogenic bacteria and fungi. For instance, derivatives of this compound have been synthesized and evaluated for their ability to inhibit urease activity in Helicobacter pylori, a bacterium linked to gastric ulcers. Compounds such as 5b and 7e showed significant urease inhibition with IC50 values of 2.0 ± 0.73 µM and 2.24 ± 1.63 µM respectively, outperforming standard thiourea (IC50 = 23.2 ± 11.0 µM) .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Research indicates that it may interact with specific molecular targets involved in cancer pathways, potentially inhibiting tumor growth through enzyme modulation. For example, compounds related to this structure have demonstrated activity against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The biological effects of this compound are thought to arise from its ability to bind to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of critical pathways in microbial growth or cancer progression .
Case Study 1: Urease Inhibition in Helicobacter pylori
A study focused on the urease inhibition capabilities of derivatives from this compound showed promising results in vitro. The most active inhibitors demonstrated significantly lower IC50 values compared to traditional treatments, suggesting a potential new avenue for therapeutic development against gastric infections .
Case Study 2: Anticancer Screening
In another investigation, various derivatives were screened against multiple cancer cell lines, revealing that some compounds exhibited potent antiproliferative effects. These findings suggest that modifications to the piperidine structure can enhance biological activity and selectivity towards cancer cells .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | C10H14ClN3O3 |
| Urease Inhibition IC50 | 2.0 ± 0.73 µM (Compound 5b ) |
| Standard Urease IC50 | 23.2 ± 11.0 µM (Thiourea) |
| Anticancer Activity | Potent against various cell lines |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
